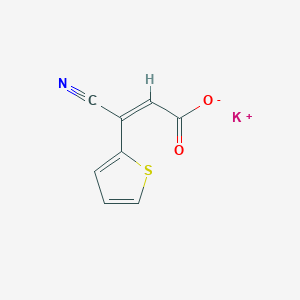

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is an organic compound that features a cyano group and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate typically involves the reaction of thiophene derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Oxidation : Producing thiophene sulfoxides or sulfones.

- Reduction : Converting cyano groups into amines.

- Substitution : Facilitating electrophilic substitution on the thiophene ring.

Research indicates that thiophene-based compounds exhibit potential antimicrobial and antioxidant properties. Studies have shown that this compound can interact with biological targets, making it a candidate for drug development aimed at specific pathways .

Materials Science

In materials science, this compound is explored for its applications in organic electronics, particularly in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology.

- Organic Photovoltaics (OPVs) : The compound's structure supports charge transfer processes essential for efficient energy conversion .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Case Study 2: Organic Electronics

Research on the use of this compound in OLEDs demonstrated enhanced charge transport properties when incorporated into device architectures. This study highlighted the compound's ability to improve device efficiency and longevity .

Wirkmechanismus

The mechanism of action of Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the cyano group.

3-Cyano-2-thiophenecarboxaldehyde: Contains both the cyano group and thiophene ring but differs in the functional groups attached.

Uniqueness: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is unique due to its combination of a cyano group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity .

Biologische Aktivität

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₄KNO₂S and a molecular weight of 217.29 g/mol. It features a thiophene ring and a cyano group, which contribute to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions. These methods allow for controlled synthesis while enabling modifications to improve yield and purity. The compound is usually obtained in crystalline form and is sensitive to light and moisture, necessitating careful storage conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that thiophene-based compounds can interact with various biological targets, leading to effects such as inhibition of microbial growth. The compound has been investigated for its potential as a bioactive agent in treating infections caused by resistant strains of bacteria.

Antioxidant Activity

The compound has also been noted for its antioxidant properties. Thiophene derivatives are known to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in biological systems . This property suggests potential applications in preventing oxidative damage in cells, which is linked to various diseases, including cancer.

Anticancer Potential

This compound is being explored for its anticancer properties. Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are involved in cell signaling pathways that regulate cell growth and proliferation . Inhibition of these pathways can lead to reduced tumor growth and may provide therapeutic benefits in cancer treatment.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

- Cell Signaling Pathways : By affecting PTK activity, it can disrupt signaling pathways that lead to uncontrolled cell proliferation.

- Oxidative Stress Modulation : Its antioxidant properties help maintain cellular redox balance, potentially reducing the risk of diseases associated with oxidative damage.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound, against resistant bacterial strains. Results indicated a notable reduction in bacterial viability compared to controls.

- Antioxidant Studies : Another investigation focused on the antioxidant capabilities of thiophene compounds. The study found that this compound significantly reduced oxidative stress markers in cultured cells.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.

- Structural Modifications : Investigating how changes in chemical structure affect biological activity.

- Combination Therapies : Evaluating the compound's effectiveness when used alongside existing antimicrobial or anticancer agents.

Eigenschaften

IUPAC Name |

potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQSCGRDQRRBAX-YHSAGPEESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.